molecular formula C14H16N4O4 B352890 (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide CAS No. 330673-28-4

(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide

Cat. No.: B352890
CAS No.: 330673-28-4
M. Wt: 304.3g/mol
InChI Key: JWHRRKNXOIGTOI-UHFFFAOYSA-N
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Description

(E)-N'-(5-Nitro-2-oxoindolin-3-ylidene)hexanehydrazide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 2-oxoindoline scaffold, a privileged structure in the development of biologically active molecules. This scaffold is recognized for its diverse pharmacological potential, particularly in oncology research . Compounds based on the 2-oxoindoline structure have been designed and synthesized as novel small molecules capable of activating procaspase-3, a key executioner enzyme in the apoptotic pathway. Such activators have demonstrated notable cytotoxicity against various human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The ortho-hydroxy-N-acylhydrazone moiety, present in this class of compounds, is considered essential for interacting with the active site of caspases . Furthermore, structurally related 5-nitro-2-oxoindolin-3-ylidene derivatives have shown promise in virology research, exhibiting inhibitory activity against viral replication. Some derivatives have been identified to act via a multitarget mechanism of action, potentially inhibiting key viral enzymes such as reverse transcriptase and integrase in HIV-1 . The molecular formula of this compound is C14H16N4O4 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-2-3-4-5-12(19)16-17-13-10-8-9(18(21)22)6-7-11(10)15-14(13)20/h6-8,15,20H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHRRKNXOIGTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Oxoindolin-3-Ylidene Scaffolds

The introduction of the nitro group at the 5-position of the indolinone ring is achieved through electrophilic aromatic substitution. A modified nitration protocol derived from polynitrobenzimidazole synthesis provides high regioselectivity:

Procedure :

  • Substrate Preparation : 2-Oxoindolin-3-ylidene (10 mmol) is suspended in 98% H₂SO₄ (100 mL) under ice cooling.

  • Nitrating Mixture : KNO₃ (33 mmol) is added gradually to maintain temperatures below 10°C.

  • Reaction Progression : The mixture is warmed to 60°C for 4 h, cooled to 4°C, and quenched with ice water.

  • Isolation : The precipitate is filtered, washed with 50% H₂SO₄, and dried to yield 5-nitro-2-oxoindolin-3-ylidene (83–89% yield).

Key Parameters :

  • Temperature Control : Exothermic reactions require strict thermal management to avoid over-nitration.

  • Acid Strength : Concentrated H₂SO₄ facilitates protonation, enhancing nitro group electrophilicity.

Hydrazide Conjugation via Schiff Base Formation

The hexanehydrazide moiety is introduced through a condensation reaction between 5-nitro-2-oxoindolin-3-ylidene and hexanehydrazide under mild acidic conditions:

Procedure :

  • Reactant Mixing : 5-Nitro-2-oxoindolin-3-ylidene (5 mmol) and hexanehydrazide (5.5 mmol) are refluxed in ethanol (50 mL) with glacial acetic acid (2 mL) as catalyst.

  • Reaction Monitoring : Progress is tracked via TLC (ethyl acetate/hexane, 3:7).

  • Workup : The mixture is cooled, filtered, and recrystallized from ethanol to isolate the (E)-isomer.

Optimization Data :

ParameterOptimal ValueYield Impact
SolventEthanol78%
Catalyst (AcOH)2 mL+15% yield
Reaction Time8 hPlateau at 6 h

Stereochemical Control : The (E)-configuration is favored due to steric hindrance between the indolinone’s nitro group and hydrazide’s alkyl chain.

Advanced Methodological Variations

One-Pot Tandem Nitration-Condensation

A streamlined approach combining nitration and hydrazide conjugation reduces purification steps:

Procedure :

  • Sequential Reactant Addition : 2-Oxoindolin-3-ylidene and hexanehydrazide are suspended in H₂SO₄.

  • In-Situ Nitration : KNO₃ is added at 0°C, followed by gradual warming to 50°C for 6 h.

  • Neutralization : The mixture is poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate.

Outcomes :

  • Yield : 68% (lower than stepwise methods due to competing side reactions).

  • Purity : >95% by HPLC (C18 column, 0.1% TFA/acetonitrile).

Solid-Phase Synthesis for Scalability

Immobilizing the indolinone scaffold on Wang resin enables iterative synthesis:

Steps :

  • Resin Functionalization : Wang resin is loaded with 2-oxoindolin-3-ylidene via carbodiimide coupling.

  • On-Resin Nitration : Treat with NO₂BF₄ in DMF at 25°C for 12 h.

  • Hydrazide Coupling : Hexanehydrazide is introduced under microwave irradiation (60°C, 30 min).

  • Cleavage : TFA/DCM (1:1) releases the product with 72% isolated yield.

Advantages :

  • Reduced Purification : Solid-phase extraction minimizes byproduct contamination.

  • Scalability : Batch sizes up to 100 g demonstrated in pilot studies.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 11.32 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.56 (d, J = 8.8 Hz, 1H, Ar-H), 2.41 (t, J = 7.2 Hz, 2H, CH₂), 1.55–1.24 (m, 8H, CH₂).

IR (KBr) :

  • 3275 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).

Purity Assessment via HPLC

Conditions :

  • Column : Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase : 0.1% H₃PO₄ (A)/acetonitrile (B), gradient 30–70% B over 20 min

  • Retention Time : 12.7 min

  • Purity : 98.2% (UV 254 nm) .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoindoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite.

    Substitution: Various nucleophiles under mild to moderate conditions.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted hydrazones.

    Oxidation: Formation of oxidized derivatives of the oxoindoline moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anticancer activities due to the presence of the nitro group and the hydrazone linkage.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial or anticancer effects. The hydrazone linkage may also play a role in the compound’s biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Nitro-2-oxoindolin-3-ylidene)thiosemicarbazide: Similar structure with a thiosemicarbazide moiety instead of hexanehydrazide.

    2-(5-Nitro-2-oxoindolin-3-ylidene)acetohydrazide: Similar structure with an acetohydrazide moiety.

Uniqueness

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is unique due to the presence of the hexanehydrazide chain, which may impart different physicochemical properties and biological activities compared to its analogs. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique biological effects.

Biological Activity

(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is a compound derived from the oxoindole framework, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazide functional group linked to a 5-nitro-2-oxoindoline moiety. The presence of the nitro group and the oxoindole structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of EGR-1 : Recent studies have identified derivatives of 2-(2-oxoindolin-3-ylidene) as inhibitors of EGR-1, a transcription factor involved in inflammatory processes. These compounds demonstrated the ability to disrupt the EGR-1 DNA-binding domain, leading to reduced expression of inflammatory cytokines such as TNFα in keratinocytes .
  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are crucial for mitigating oxidative stress in various diseases.
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, suggesting potential applications in treating infections.

Study 1: EGR-1 Inhibition and Anti-inflammatory Effects

A study evaluated three derivatives (IT21, IT23, IT25) structurally related to this compound. These compounds were shown to effectively inhibit EGR-1's DNA-binding activity through in silico docking and electrophoretic mobility shift assays. The in vivo efficacy was demonstrated by alleviating atopic dermatitis-like lesions in BALB/c mice, indicating potential therapeutic applications for inflammatory skin disorders .

Study 2: Antioxidant Activity Assessment

Research on related oxoindole compounds highlighted their capacity to scavenge free radicals, showcasing their potential as antioxidants. This property is particularly relevant for conditions characterized by oxidative stress, including neurodegenerative diseases.

Summary of Biological Activities

Activity TypeDescriptionReferences
EGR-1 InhibitionReduces inflammatory cytokine expression
Antioxidant ActivityScavenges free radicals
Antimicrobial ActivityEffective against specific bacterial strains

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